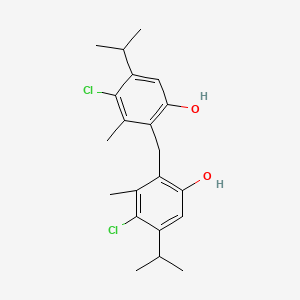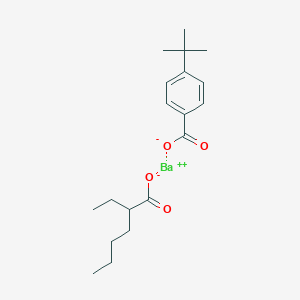
(4-(tert-Butyl)benzoato-O)(2-ethylhexanoato-O)barium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(tert-Butyl)benzoato-obarium: is a chemical compound with the molecular formula C19H28BaO4 and a molecular weight of 457.7 g/mol . This compound is known for its unique structure, which includes a barium ion coordinated with two different carboxylate ligands: 4-(tert-butyl)benzoate and 2-ethylhexanoate. It is used in various industrial and research applications due to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(tert-Butyl)benzoato-obarium typically involves the reaction of barium hydroxide with 4-(tert-butyl)benzoic acid and 2-ethylhexanoic acid. The reaction is carried out in an organic solvent, such as toluene or xylene, under reflux conditions to ensure complete reaction and formation of the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods: In an industrial setting, the production of 4-(tert-Butyl)benzoato-obarium follows a similar synthetic route but on a larger scale. The reaction is conducted in large reactors with precise control over temperature, pressure, and reaction time to optimize yield and purity. The product is then subjected to various purification steps, including filtration, washing, and drying, to obtain the final compound in a highly pure form.
Análisis De Reacciones Químicas
Types of Reactions: 4-(tert-Butyl)benzoato-obarium undergoes several types of chemical reactions, including:
Substitution Reactions: The carboxylate ligands can be substituted with other ligands under appropriate conditions.
Coordination Reactions: The barium ion can coordinate with other ligands, forming new complexes.
Decomposition Reactions: Under high temperatures, the compound can decompose into its constituent acids and barium oxide.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include other carboxylic acids or ligands, and the reactions are typically carried out in organic solvents at elevated temperatures.
Coordination Reactions: Ligands such as phosphines, amines, or other carboxylates are used, and the reactions are conducted in solvents like ethanol or acetonitrile.
Decomposition Reactions: High temperatures (above 300°C) are required to induce decomposition.
Major Products Formed:
Substitution Reactions: New barium carboxylate complexes.
Coordination Reactions: Barium complexes with different ligands.
Decomposition Reactions: 4-(tert-butyl)benzoic acid, 2-ethylhexanoic acid, and barium oxide.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 4-(tert-Butyl)benzoato-obarium is used as a precursor for the synthesis of other barium-containing compounds. It is also employed in studies involving coordination chemistry and the development of new ligands.
Biology: While its direct applications in biology are limited, the compound can be used in the preparation of barium-based materials for biological imaging and diagnostic purposes.
Medicine: In medicine, 4-(tert-Butyl)benzoato-obarium is explored for its potential use in radiographic contrast agents due to the high atomic number of barium, which provides excellent X-ray opacity.
Industry: Industrially, the compound is used as a stabilizer in the production of polyvinyl chloride (PVC) and other polymers. It helps improve the thermal stability and processing characteristics of these materials.
Mecanismo De Acción
The mechanism of action of 4-(tert-Butyl)benzoato-obarium primarily involves its ability to coordinate with other molecules through its barium ion. The barium ion can form stable complexes with various ligands, which can influence the reactivity and properties of the compound. In industrial applications, its stabilizing effect on polymers is due to its ability to neutralize acidic degradation products, thereby preventing further degradation.
Comparación Con Compuestos Similares
Barium acetate: Another barium carboxylate with different ligands.
Barium benzoate: Contains only benzoate ligands.
Barium 2-ethylhexanoate: Contains only 2-ethylhexanoate ligands.
Uniqueness: 4-(tert-Butyl)benzoato-obarium is unique due to its combination of two different carboxylate ligands, which imparts distinct chemical properties and reactivity compared to other barium carboxylates. This dual-ligand structure allows for versatile applications in various fields, including chemistry, biology, medicine, and industry.
Propiedades
Número CAS |
85711-82-6 |
|---|---|
Fórmula molecular |
C19H28BaO4 |
Peso molecular |
457.7 g/mol |
Nombre IUPAC |
barium(2+);4-tert-butylbenzoate;2-ethylhexanoate |
InChI |
InChI=1S/C11H14O2.C8H16O2.Ba/c1-11(2,3)9-6-4-8(5-7-9)10(12)13;1-3-5-6-7(4-2)8(9)10;/h4-7H,1-3H3,(H,12,13);7H,3-6H2,1-2H3,(H,9,10);/q;;+2/p-2 |
Clave InChI |
FSXJFXGSVQBWTI-UHFFFAOYSA-L |
SMILES canónico |
CCCCC(CC)C(=O)[O-].CC(C)(C)C1=CC=C(C=C1)C(=O)[O-].[Ba+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



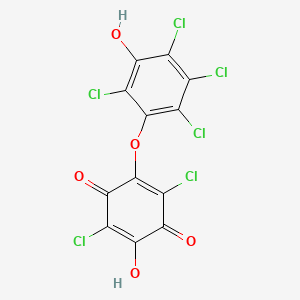
![4,7,7-Trimethylbicyclo[4.1.0]hept-4-ene-3-carbaldehyde](/img/structure/B12683500.png)
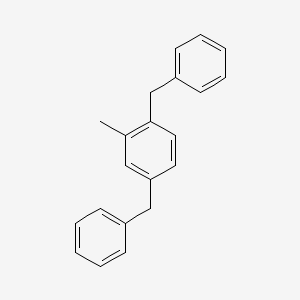




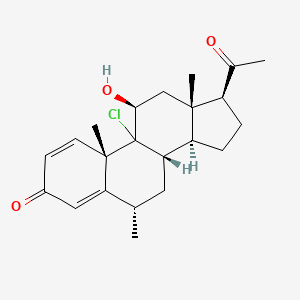
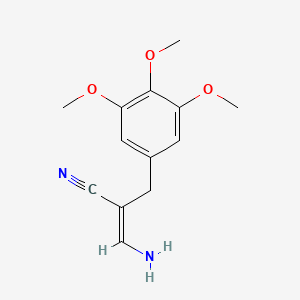
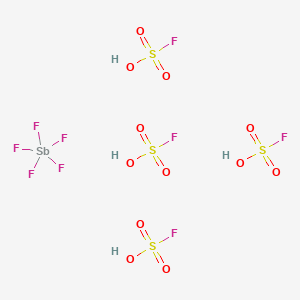
![N-[2-[(2-Hydroxyethyl)amino]ethyl]octadeca-9,12-dien-1-amide](/img/structure/B12683560.png)
